![molecular formula C8H4ClF3N4 B2414401 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole CAS No. 98159-08-1](/img/structure/B2414401.png)

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

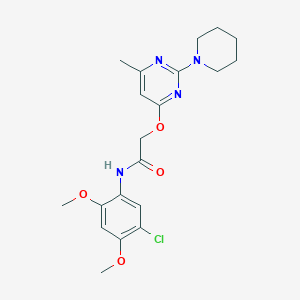

“5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” is a chemical compound with the molecular formula C8H4ClF3N4 . It is a member of the tetrazole family, which are heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .

Molecular Structure Analysis

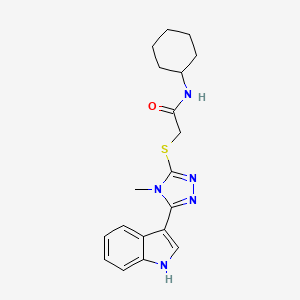

The molecular structure of “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” consists of a tetrazole ring attached to a phenyl ring which has a trifluoromethyl group and a chlorine atom .

Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” include a molecular weight of 248.59 g/mol . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Scientific Research Applications

- Click chemistry involves efficient, modular reactions for assembling complex molecules. 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole serves as a versatile reagent in click reactions. For instance, it has been used during the synthesis of new glycosyl donors with anomeric O-(1-phenyltetrazol-5-yl) groups .

- N-substituted tetrazoles, including 5-phenyl-1H-tetrazole, have demonstrated anti-inflammatory effects. Researchers synthesized 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles to evaluate their anti-inflammatory potential .

Click Chemistry and Synthesis

Anti-Inflammatory Activity

Safety and Hazards

Future Directions

While specific future directions for “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” are not mentioned, tetrazoles in general have been found to have extraordinary stability under metabolic conditions and many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . This suggests potential future research directions in exploring the biological activities of “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole”.

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Tetrazoles are known for their ability to form stable metallic compounds and molecular complexes due to the high electron density of the tetrazole nitrogen . This property may play a role in its interaction with its targets.

Biochemical Pathways

Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can influence various biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazoles are known to be soluble in water and acetonitrile , which could potentially influence their bioavailability.

Result of Action

Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.

properties

IUPAC Name |

5-chloro-1-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N4/c9-7-13-14-15-16(7)6-3-1-2-5(4-6)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIULIRBKKDLLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)

![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)

![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)

![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)